(R)-1-Benzyl-3-chloro-piperidine

Description

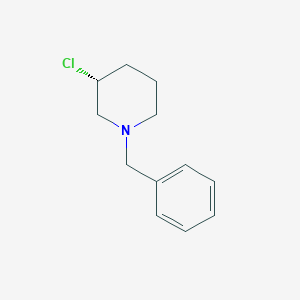

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735223 | |

| Record name | (3R)-1-Benzyl-3-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240132-25-6 | |

| Record name | (3R)-1-Benzyl-3-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of R 1 Benzyl 3 Chloro Piperidine

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the C3 position of (R)-1-benzyl-3-chloro-piperidine is susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. These reactions typically proceed via an SN2 mechanism, which has significant stereochemical implications.

Substitution with Oxygen Nucleophiles

The displacement of the chloro group by oxygen-based nucleophiles provides a direct route to 3-hydroxypiperidine (B146073) derivatives. For instance, the reaction of (R)-1-benzyl-3-chloropiperidine hydrochloride with potassium hydroxide (B78521) in a mixture of toluene (B28343) and water leads to the formation of (R)-1-benzyl-3-hydroxypiperidine. This transformation is a key step in the synthesis of various biologically active molecules.

Table 1: Substitution with Oxygen Nucleophiles

| Reactant | Nucleophile | Product |

|---|

Substitution with Nitrogen Nucleophiles

Nitrogen nucleophiles readily displace the chloride in this compound to yield 3-amino-substituted piperidines, which are valuable intermediates in drug discovery. A common strategy involves a two-step process where the chloro-derivative is first treated with sodium azide (B81097) to form an azido (B1232118) intermediate. Subsequent reduction of the azide, typically with a reducing agent like lithium aluminum hydride or through catalytic hydrogenation, affords the corresponding primary amine, (R)-1-benzyl-3-aminopiperidine.

Table 2: Substitution with Nitrogen Nucleophiles

| Reactant | Nucleophile | Intermediate | Product |

|---|

Substitution with Carbon Nucleophiles

The formation of carbon-carbon bonds at the C3 position can be achieved using carbon-based nucleophiles. For example, the reaction of 1-benzyl-3-chloropiperidine (B1279925) with sodium cyanide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) yields 1-benzyl-3-cyanopiperidine. This cyano group can then be further elaborated, for instance, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, expanding the synthetic utility of the starting material.

Table 3: Substitution with Carbon Nucleophiles

| Reactant | Nucleophile | Product |

|---|

Stereochemical Implications of Substitution Reactions

Nucleophilic substitution reactions at the chiral C3 center of this compound are generally expected to proceed via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. Consequently, the reaction of this compound with a nucleophile will typically yield a product with the (S) configuration.

Modifications of the N-Benzyl Group

The N-benzyl group in this compound serves as a common protecting group for the piperidine (B6355638) nitrogen. Its removal is often a necessary step in the final stages of a synthetic sequence to yield the free secondary amine, which can then be further functionalized or may be the desired final product.

Deprotection Strategies

Several methods are available for the cleavage of the N-benzyl group, offering flexibility depending on the other functional groups present in the molecule.

Catalytic Hydrogenation: This is one of the most common and efficient methods for N-debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. A variation of this method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C. This latter method is often milder and can be performed at atmospheric pressure.

Reaction with α-Chloroethyl Chloroformate (ACE-Cl): This two-step procedure provides a non-reductive method for debenzylation. The N-benzylpiperidine derivative is first treated with α-chloroethyl chloroformate, which results in the cleavage of the N-benzyl group and the formation of an N-ethoxycarbonylmethyl carbamate (B1207046) intermediate. Subsequent treatment with methanol (B129727) (methanolysis) furnishes the deprotected piperidine hydrochloride. This method is particularly useful when the molecule contains other functional groups that are sensitive to reduction.

Table 4: Deprotection Strategies for the N-Benzyl Group

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | (R)-3-Chloropiperidine |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | (R)-3-Chloropiperidine |

Alkylation and Acylation Reactions (General Derivatization)

The primary mode of reactivity for this compound involves the intramolecular formation of a highly electrophilic bicyclic aziridinium (B1262131) ion. d-nb.infouni-giessen.deresearchgate.netresearchgate.net This transient intermediate is readily attacked by a wide range of nucleophiles, leading to the formation of substituted piperidine and pyrrolidine (B122466) products. d-nb.inforsc.org The presence of the benzyl (B1604629) group on the nitrogen atom provides steric bulk and electronic effects that influence the rate and outcome of these reactions.

Alkylation reactions proceed via this aziridinium ion intermediate. The reaction of this compound with nucleophiles can result in two main products: a direct substitution product where the chlorine is replaced on the piperidine ring, and a rearranged product, a 2-substituted pyrrolidine derivative. d-nb.inforsc.org The ratio of these products is influenced by the nature of the nucleophile and the reaction conditions. For instance, kinetic studies have shown that while some derivatives favor the formation of the piperidine adduct, the unmethylated parent compound, this compound, often prefers to form the pyrrolidine adduct. d-nb.info

Detailed studies on the alkylation mechanism have been conducted using various nucleophiles. The reactivity of 3-chloropiperidines is significantly influenced by substitution on the piperidine ring and the nature of the N-substituent. d-nb.info

Acylation reactions of piperidines are also a common derivatization strategy. While specific examples starting directly from this compound are less documented in the context of direct acylation at the carbon backbone, acylation of the nitrogen atom after de-benzylation is a common synthetic step. Furthermore, the related compound, 3-hydroxypiperidine, can undergo N-acylation with reagents like benzyl chloroformate or alkyl chloroformates in the presence of an inorganic base. youtube.com This highlights a potential pathway for derivatization after the initial substitution of the chloro group.

Table 1: Representative Alkylation Reactions of this compound Derivatives

| Nucleophile | Product(s) | Reaction Conditions | Observations | Reference |

| Imidazole | Mixture of piperidine and pyrrolidine adducts | Dry CD3CN, RT or 50°C | The unmethylated compound generally prefers the pyrrolidine adduct. | d-nb.info |

| Methanol | Mixture of piperidine and pyrrolidine adducts | Dry CD3CN, RT or 50°C | The reaction proceeds via an aziridinium ion intermediate. | d-nb.info |

| 2'-Deoxyguanosine | DNA alkylation products | Aqueous solution | Demonstrates the potential for these compounds to act as DNA alkylating agents. | d-nb.info |

| Azide | Mixture of 2-azidomethyl-1-benzyl-pyrrolidine and 3-azido-1-benzylpiperidine | Not specified | The resulting azides can be reduced to the corresponding amines. | rsc.org |

Transformations at the Piperidine Ring System

The inherent reactivity of the aziridinium ion intermediate not only allows for simple substitution but also opens pathways for more complex transformations of the piperidine ring.

Ring Expansion/Contraction (if academically relevant)

True ring expansion or contraction of the six-membered piperidine ring of this compound is not a commonly reported transformation. However, a highly relevant and academically significant rearrangement occurs through the aziridinium ion intermediate, leading to the formation of a five-membered pyrrolidine ring. d-nb.inforsc.org

This rearrangement is a key feature of the reaction of 3-chloropiperidines with nucleophiles. The attack of the nucleophile on the bicyclic aziridinium ion can occur at two different carbons, leading to either the six-membered piperidine product or the five-membered pyrrolidine product. rsc.orgthieme-connect.de The reaction of this compound with azide, followed by reduction, yields a roughly 50:50 mixture of 3-amino-1-benzyl-piperidine and 2-aminomethyl-1-benzylpyrrolidine. rsc.org This demonstrates that the ring-contracted pyrrolidine is a significant product.

Conversely, the synthesis of 3-chloropiperidines can sometimes involve a ring expansion from a pyrrolidine precursor. For example, chlorination of a proline-derived secondary alcohol with thionyl chloride can lead to the thermodynamically more stable 3-chloropiperidine (B1606579) via a ring expansion involving an aziridinium ion. nih.gov

Introduction of Additional Functionalities

The chloro group at the 3-position of this compound serves as a versatile handle for the introduction of a wide array of new functionalities through nucleophilic substitution. The formation of the aziridinium ion is key to this functionalization. d-nb.infouni-giessen.deresearchgate.net

This allows for the introduction of various nitrogen, oxygen, and sulfur-containing groups. For example, reactions with amines, alcohols, and thiols can be used to synthesize a diverse library of substituted piperidines. The reaction with azide, as previously mentioned, provides a route to 3-aminopiperidine derivatives. rsc.org

Furthermore, the piperidine ring itself can be functionalized at other positions, although this often requires different synthetic strategies and starting materials. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-protected piperidines at the C2, C3, and C4 positions. nih.gov While not starting from the chloro-derivative, these methods showcase the broader possibilities for introducing additional functionalities to the piperidine scaffold.

Table 2: Introduction of Functionalities via Aziridinium Ion Intermediate

| Reagent | Introduced Functionality | Product Type | Key Features | Reference |

| Azide (e.g., NaN3) | Amino (after reduction) | Piperidine/Pyrrolidine | Provides access to chiral amino-substituted heterocycles. | rsc.org |

| Imidazole | Imidazolyl | Piperidine/Pyrrolidine | Formation of heterocyclic substituted derivatives. | d-nb.info |

| Methanol | Methoxy | Piperidine/Pyrrolidine | Synthesis of ether-linked derivatives. | d-nb.info |

| Water | Hydroxyl | Piperidine/Pyrrolidine | Leads to the formation of hydroxy-piperidine/pyrrolidine derivatives. | nih.gov |

Role As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Piperidine-Containing Structures

The enantiomerically pure nature of (R)-1-Benzyl-3-chloro-piperidine is instrumental in the synthesis of intricate molecular frameworks that contain a piperidine (B6355638) ring. google.com This is particularly important in medicinal chemistry, where the specific stereoisomer of a drug often determines its efficacy and safety. thieme-connect.com

This compound can be utilized in the synthesis of spirocyclic systems, where two rings share a single atom. nih.govresearchgate.net These structures are of great interest in drug discovery due to their rigid and three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of such systems can involve the reaction of the piperidine nitrogen or the carbon bearing the chloro group with a suitable bifunctional molecule to form the second ring. For instance, intramolecular cyclization reactions can be designed where a nucleophile tethered to the benzyl (B1604629) group attacks the electrophilic carbon at the 3-position, or an external nucleophile attacks the 3-position, followed by a subsequent ring-closing reaction.

The formation of fused heterocyclic architectures, where two or more rings share two or more atoms, is another key application of this chiral building block. google.com These complex structures are prevalent in natural products and pharmacologically active compounds. ajchem-a.com Synthetic strategies can involve the initial functionalization of the piperidine ring at the 3-position, followed by a series of reactions to construct the fused ring system. For example, the chloro group can be displaced by a nucleophile that contains another reactive site, which can then participate in an intramolecular cyclization to form the fused architecture.

Design and Synthesis of Novel Heterocyclic Frameworks for Chemical Research

The development of new heterocyclic frameworks is a cornerstone of modern chemical research, providing access to novel chemical space and potential new discoveries in materials science and medicinal chemistry. researchgate.netjapsonline.com this compound serves as a versatile starting material for the creation of such frameworks. researchgate.netresearchgate.net

One of the primary uses of this compound is as a precursor for a variety of stereodefined amine derivatives. acs.orgresearchgate.net The chloro group at the 3-position can be displaced by a wide range of nucleophiles, including other amines, alcohols, and carbon nucleophiles, through an SN2 reaction. This allows for the introduction of diverse functional groups at a specific stereocenter. Subsequent removal of the N-benzyl protecting group yields the corresponding secondary amine, which can be further functionalized to generate a library of chiral piperidine derivatives.

Advanced Analytical Methodologies for Stereochemical and Purity Assessment

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral molecules. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to their separation. The choice of the chromatographic mode—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the physicochemical properties of the analyte, such as volatility, polarity, and solubility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the enantioselective separation of a broad range of compounds, including N-benzylpiperidine derivatives. The separation is typically achieved by using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are among the most successful and widely used for chiral separations.

For compounds structurally similar to (R)-1-Benzyl-3-chloro-piperidine, such as N-Boc-3-hydroxypiperidine, effective enantiomeric separation has been demonstrated. researchgate.net A typical method would involve a normal-phase isocratic elution. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a robust chiral HPLC method requires screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane to alcohol modifiers like isopropanol or ethanol) and additives (e.g., diethylamine for basic compounds) to achieve baseline resolution. nih.gov

Table 1: Illustrative Chiral HPLC Method for a Structurally Similar Compound ((S)-1-Boc-3-hydroxypiperidine)

| Parameter | Condition |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-isomer | 12.60 min |

| Retention Time (S)-isomer | 13.69 min |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative. gcms.cz For a compound like this compound, which possesses sufficient volatility, chiral GC can be an effective method for determining enantiomeric excess.

The selection of the specific cyclodextrin derivative (e.g., permethylated beta-cyclodextrin) and the optimization of the temperature program are crucial for achieving separation. gcms.cz The sample is injected into the heated inlet, vaporized, and carried by an inert gas through the column. The differential interactions between the enantiomers and the chiral stationary phase cause one enantiomer to travel through the column faster than the other, resulting in their separation.

Table 2: General Parameters for Chiral GC Analysis

| Parameter | Typical Condition |

| Column | Capillary column with a cyclodextrin-based CSP (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C (or optimized based on analyte stability) |

| Oven Program | Temperature gradient (e.g., 100 °C to 220 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for enantioselective separations, often offering significant advantages over HPLC in terms of speed, efficiency, and reduced environmental impact. chromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. chromatographyonline.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid separations without a significant loss in resolution. This makes chiral SFC particularly suitable for high-throughput screening and preparative separations. Polysaccharide-based chiral stationary phases, such as Chiralpak and Chiralcel, are extensively used in SFC and have shown broad applicability for a wide range of chiral compounds, including those with piperidine (B6355638) scaffolds. The technique's efficiency and "green" credentials make it a highly attractive method for the purity assessment of this compound.

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elucidating the structure of this compound. It is also highly effective for assessing the purity of the compound by detecting and identifying potential impurities. Electron Ionization (EI) is a common ionization technique used for the analysis of such compounds, often in conjunction with Gas Chromatography (GC-MS).

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the presence of chlorine, this peak will appear as a characteristic isotopic pattern, with the [M]⁺ peak and the [M+2]⁺ peak having a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern of this compound is anticipated to be dominated by several key pathways:

Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-N bond to lose a benzyl (B1604629) radical, resulting in a stable tropylium cation at m/z 91. This is a very common and characteristic fragmentation for benzyl-containing compounds.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom within the piperidine ring is also expected. This can lead to the formation of various charged fragments.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion can occur, leading to a peak at [M-36]⁺.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions that can help to confirm the core structure.

A plausible fragmentation pattern and the corresponding m/z values for the key fragments are detailed in the table below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 209/211 | [C₁₂H₁₆ClN]⁺ (Molecular Ion) | Intact molecule |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the N-benzyl bond |

| 118 | [C₆H₁₁NCl]⁺ | Loss of the benzyl group |

| 174 | [C₁₂H₁₅N]⁺ | Loss of HCl from the molecular ion |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |

Note: The m/z values are for the fragments containing the ³⁵Cl isotope where applicable. The corresponding fragments with ³⁷Cl would appear at m/z + 2.

In terms of purity assessment, GC-MS is particularly powerful. The gas chromatogram can separate this compound from any volatile impurities. The mass spectrum of each separated component can then be analyzed to identify the nature of the impurity. This allows for the detection of starting materials, by-products from the synthesis, or degradation products, ensuring the high purity of the final compound.

Computational and Theoretical Investigations of R 1 Benzyl 3 Chloro Piperidine

Conformational Analysis and Energetics

The two primary chair conformations for (R)-1-Benzyl-3-chloro-piperidine involve the flipping of the ring, which interchanges the axial and equatorial positions of the substituents.

Conformer A: The C3-chloro substituent is in an equatorial position, and the N1-benzyl group is also in an equatorial position.

Conformer B: The C3-chloro substituent is in an axial position, and the N1-benzyl group remains equatorial (as nitrogen inversion also allows the benzyl (B1604629) group to maintain a low-energy position).

Energetic calculations, typically performed using molecular mechanics or quantum chemistry methods, are used to determine the relative stability of these conformers. The primary factor influencing stability is steric hindrance. Large substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring.

Given the significant steric bulk of the benzyl group and the size of the chlorine atom, the conformer where both groups occupy equatorial positions is predicted to be the most stable and lowest in energy. Studies on similarly substituted N-benzyl piperidines have shown that a strong preference for the equatorial orientation of the N-substituent governs the ring's conformation. rsc.org The choice of the N-protecting group is crucial in synthetic strategies that may require epimerization, as it can control the conformational equilibrium. rsc.org

Table 1: Conformational Positions and Predicted Stability

| Conformer | N-Benzyl Group Position | C3-Chloro Group Position | Predicted Relative Energy | Predicted Stability |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | Lowest | Most Stable |

| 2 | Equatorial | Axial | Higher | Less Stable |

Quantum Chemical Calculations of Stereoelectronic Effects

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

The process begins with a geometry optimization, where the computational algorithm systematically alters the bond lengths, angles, and dihedrals to find the lowest energy arrangement of the atoms. This calculation would confirm the preference for the di-equatorial chair conformation as the global minimum on the potential energy surface. DFT studies on related heterocyclic systems have been instrumental in understanding reaction mechanisms and the influence of substituents on molecular geometry. acs.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

In an MEP analysis of this compound, the map would illustrate the distribution of charge:

Negative Regions (Red/Yellow): These areas of negative potential are associated with high electron density and are susceptible to electrophilic attack. They would be concentrated around the electronegative chlorine atom and the lone pair of the nitrogen atom.

Positive Regions (Blue): These areas of positive potential indicate electron-deficient regions, primarily located around the hydrogen atoms of the piperidine (B6355638) ring and the benzyl group. These sites are prone to nucleophilic attack.

Neutral Regions (Green): These areas, likely found on the carbon skeleton of the benzyl ring, represent regions of near-neutral potential.

The MEP surface provides a clear picture of the molecule's charge distribution, highlighting the nitrogen and chlorine atoms as key sites for intermolecular interactions. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the benzyl group and the nitrogen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. The LUMO is anticipated to be distributed across the piperidine ring, particularly influenced by the electron-withdrawing chloro-substituent at the C3 position.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

Reaction Pathway and Mechanism Analysis for Synthetic Transformations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to model potential reaction pathways, identify transition states, and determine activation energies. This insight helps in optimizing reaction conditions and understanding stereochemical outcomes.

A plausible synthetic route could involve the asymmetric functionalization of a pyridine (B92270) ring. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction using a pyridine derivative could be employed to install the substituent at the 3-position with high enantioselectivity. acs.org Another approach involves the intramolecular cyclization of a suitable linear amino-aldehyde or the reduction of a functionalized pyridinium (B92312) salt. mdpi.com

Using DFT, chemists can model these transformations:

Reactant and Product Optimization: The geometries and energies of the starting materials and final products are calculated.

Transition State Searching: Algorithms are used to locate the high-energy transition state structures that connect reactants to products.

Energy Profile Mapping: By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction pathway can be constructed. This profile reveals the activation energy barriers, determining the reaction's feasibility and rate.

Mechanistic studies on related copper-catalyzed C-H amination reactions to form piperidines have successfully used DFT to propose and validate catalytic cycles, demonstrating the predictive power of these computational methods. acs.org

Molecular Modeling for Scaffold Design and Structural Interactions

This compound serves as a chiral 3D scaffold that can be elaborated upon in medicinal chemistry for the development of new therapeutic agents. Molecular modeling plays a crucial role in this process, enabling the rational design of derivatives with enhanced biological activity.

The process of scaffold-based drug design involves:

Scaffold Hopping and Decoration: The core piperidine structure can be modified. For example, the benzyl group could be replaced with other aryl or alkyl groups, and the chlorine atom could be substituted with other functional groups to probe interactions within a biological target.

Molecular Docking: If the 3D structure of a target protein is known, molecular docking simulations can be performed. These simulations predict the preferred orientation and binding affinity of this compound or its analogs within the protein's active site. This allows for a virtual screening of potential derivatives.

Pharmacophore Modeling: A pharmacophore model can be built based on the key structural features of the scaffold responsible for its biological activity. This model then guides the design of new molecules that retain these essential features while having improved properties.

Structure-activity relationship studies on related spiro[piperidine] compounds have shown how targeted synthetic modifications to the scaffold, guided by bioassay results, can lead to significant improvements in potency. nih.gov Similarly, analyzing the 3D shape diversity of libraries of substituted piperidines is a key strategy in fragment-based drug discovery. rsc.org

Q & A

Q. What are the optimal synthetic routes for (R)-1-Benzyl-3-chloro-piperidine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives using benzyl chloride and subsequent chlorination. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) are critical. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents (e.g., benzyl chloride:piperidine = 1.2:1) must be optimized to minimize racemization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in a cool, dry environment (<25°C) away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and seeking medical evaluation for skin contact .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Compare H and C spectra with reference data (e.g., coupling constants for chiral centers).

- Mass Spectrometry : Use EI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 224.1) and fragmentation patterns .

- X-ray Crystallography : Solve the crystal structure using SHELX programs (SHELXD for phase determination, SHELXL for refinement). Hydrogen positions are resolved via difference Fourier maps .

Q. What analytical techniques are recommended for chiral purity assessment?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry. For quantitative enantiomeric excess (ee) determination, integrate peak areas from chromatograms or compare optical rotation values against a racemic standard. Validate methods per ICH Q2(R1) guidelines, including linearity (R > 0.99) and precision (%RSD < 2%) .

Q. How should researchers validate analytical methods for this compound in compliance with regulatory standards?

- Methodological Answer : Follow ICH Q2(R1) validation parameters:

- Specificity : Demonstrate resolution from impurities via forced degradation (heat, light, pH stress).

- Accuracy : Spike recovery experiments (98–102%).

- Linearity : 5-point calibration curve (e.g., 50–150% of target concentration).

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?

- Methodological Answer : Use WinGX and ORTEP to visualize anisotropic displacement parameters and hydrogen bonding networks. Refine structures against high-resolution data (e.g., synchrotron-derived, resolution < 0.8 Å) to resolve positional disorder. Compare torsion angles (e.g., C3-Cl vs. C1-Benzyl) with DFT-optimized geometries to identify outliers .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Perform iterative validation:

- Re-examine docking parameters (e.g., grid box size, scoring functions) in molecular dynamics simulations.

- Validate in vitro assays (e.g., IC vs. predicted binding affinity) under standardized conditions (pH 7.4, 37°C).

- Use statistical tools (e.g., Bland-Altman plots) to quantify bias between computational and experimental results .

Q. How can the biological activity of this compound be predicted using structure-activity relationship (SAR) models?

- Methodological Answer : Build 3D-QSAR models using CoMFA or CoMSIA. Align structures of analogs (e.g., 1-Benzyl-2-methylpiperidin-3-one) and extract steric/electrostatic fields. Validate models via leave-one-out cross-validation (q > 0.5) and external test sets. Key descriptors may include Cl-substituent electronegativity and benzyl ring π-π stacking potential .

Q. What comparative analyses distinguish this compound from structurally similar piperidine derivatives?

- Methodological Answer :

| Property | This compound | 1-Benzyl-2-methylpiperidin-3-one |

|---|---|---|

| LogP | 2.8 | 2.5 |

| Biological Activity | Anticancer (IC = 12 µM) | Antimicrobial (MIC = 25 µg/mL) |

| Synthetic Complexity | High (chiral resolution required) | Moderate (no chiral centers) |

| Data sourced from PubChem and experimental studies . |

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Methodological Answer : Conduct accelerated degradation studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.